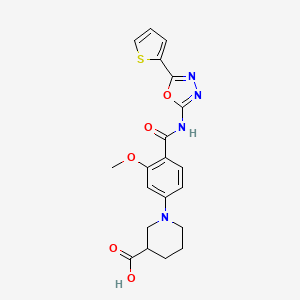
Dopastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Onzigolide is a chimeric compound that exhibits properties of both dopamine and somatostatin. It has potential antineoplastic activity, meaning it can inhibit the growth of tumors. Upon administration, Onzigolide binds with high affinity to dopamine D2 receptors and somatostatin receptor subtype 2, and to a lesser extent to somatostatin receptor subtype 5 . This compound is primarily investigated for its effects on non-functioning pituitary adenomas and neuroendocrine tumors .
Analyse Chemischer Reaktionen
Onzigolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Onzigolide has several scientific research applications:
Chemistry: It is used to study the interactions between dopamine and somatostatin receptors.
Biology: It helps in understanding the signaling pathways involved in tumor growth and inhibition.
Medicine: Onzigolide is investigated for its potential to treat non-functioning pituitary adenomas and neuroendocrine tumors.
Wirkmechanismus
Onzigolide exerts its effects by binding to dopamine D2 receptors and somatostatin receptor subtype 2. This binding activates the ERK1/2 and p38 MAPK pathways, leading to apoptosis (programmed cell death) and inhibition of cellular proliferation. By binding to somatostatin receptor subtype 2, Onzigolide also inhibits the secretion of growth hormone by the pituitary gland .
Vergleich Mit ähnlichen Verbindungen
Onzigolide is unique due to its chimeric structure, combining properties of both dopamine and somatostatin. Similar compounds include:
BIM-23A760: Another chimeric compound with similar properties.
Dopastatin: A compound that also targets dopamine and somatostatin receptors.
TBR-760: Another name for Onzigolide, highlighting its chimeric nature.
Onzigolide stands out due to its high affinity for dopamine D2 receptors and somatostatin receptor subtype 2, making it a promising candidate for targeted cancer therapies .
Eigenschaften
CAS-Nummer |
868562-36-1 |
|---|---|
Molekularformel |
C86H116N16O12S4 |
Molekulargewicht |
1694.2 g/mol |
IUPAC-Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2,6-bis[[2-[[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetyl]amino]hexanoyl]amino]-7-ethyl-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1 |
InChI-Schlüssel |
WLBJBODHTIKYSL-JFPOTJHNSA-N |
Isomerische SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCC[C@H](C(=O)N[C@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)CSC[C@@H]9C[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N(C9)CCC |
Kanonische SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCCC(C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)NC(C(C)O)C(=O)N)NC(=O)CSCC9CC1C(CC2=CNC3=CC=CC1=C23)N(C9)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


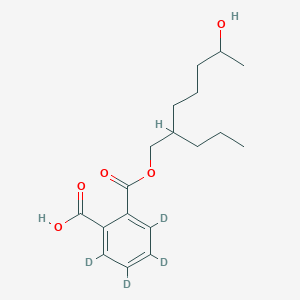
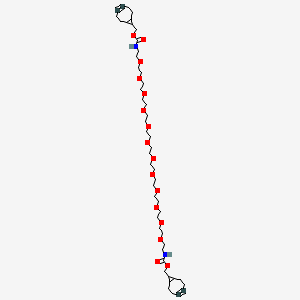
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
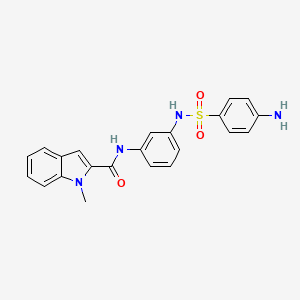
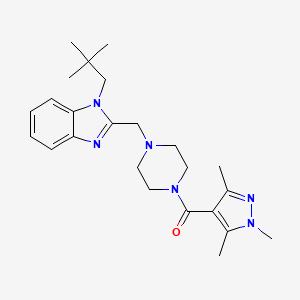
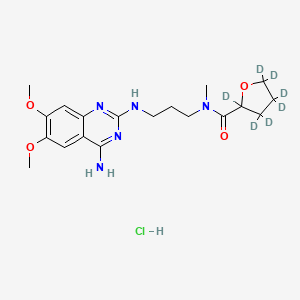
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
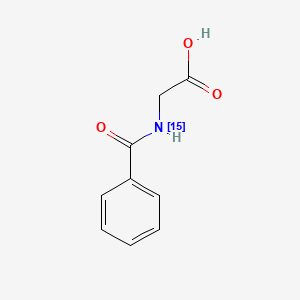
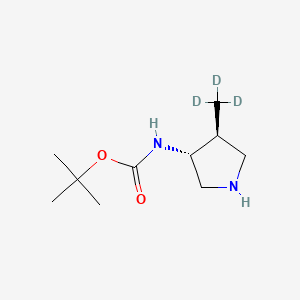

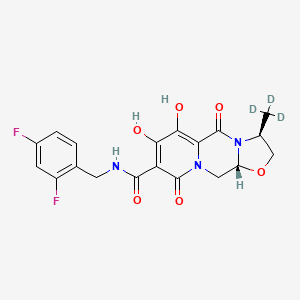
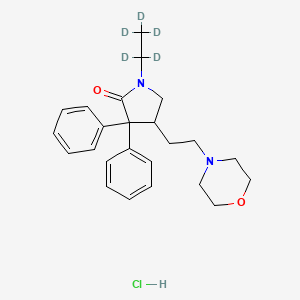
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
